Specific Scientific Field: Biotechnology
Summary of the Application: 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
Methods of Application or Experimental Procedures: Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products. Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
Results or Outcomes: This has led to the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .
Specific Scientific Field: Cosmetology
Summary of the Application: Phenyl 4-hydroxybenzoate may be used as an analytical reference standard for the quantification of the analyte in cosmetics .
Methods of Application or Experimental Procedures: High-performance liquid chromatography equipped with photodiode array detection-electrospray ionization-mass spectrometry (HPLC-PDA-ESI/MS) is used for the quantification .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: Phenyl 4-hydroxybenzoate can be used as an internal standard for the determination of thiosulfate in biological fluids .
Methods of Application or Experimental Procedures: The determination of thiosulfate in biological fluids is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique .
Specific Scientific Field: Bioengineering
Summary of the Application: 4-Hydroxybenzoate can be produced from bio-based substrates like glucose or glycerol .
Methods of Application or Experimental Procedures: Engineered P. taiwanensis strains are used for the conversion of bio-based substrates into 4-hydroxybenzoate .
Results or Outcomes: Using 40 mM glycerol as a sole carbon source, the concentration increased to 5.1 mM 4-hydroxybenzoate with a C-mol yield of 29.6% .
Specific Scientific Field: Material Science
Summary of the Application: 4-Hydroxybenzoic acid is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
Methods of Application or Experimental Procedures: The current production of 4-HBA is entirely based on petroleum-derived chemicals. The harsh reaction’s conditions (high temperature and pressure), along with undesirable by-product generation, make the chemical process relatively expensive and unfavorable .
Summary of the Application: Being the basic substance of the paraben group, 4-hydroxybenzoate and its derivatives mainly serve as a preservative in cosmetic as well pharmaceutical products .
Methods of Application or Experimental Procedures: The current commercial production of 4-hydroxybenzoate is via the Kolbe-Schmitt-reaction from potassium phenoxide and carbon dioxide .
Phenyl 4-hydroxybenzoate, also known as phenyl paraben, is an organic compound with the molecular formula . It features a phenyl group attached to the para position of a hydroxybenzoic acid. This compound is a derivative of paraben, commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. Its structure consists of a benzene ring bonded to a hydroxybenzoate moiety, which contributes to its efficacy as a preservative by inhibiting the growth of bacteria and fungi .
These reactions are essential for understanding its behavior in various environments, particularly in formulations where it serves as a preservative .
Phenyl 4-hydroxybenzoate exhibits significant biological activity, primarily attributed to its antimicrobial properties. It is effective against a range of microorganisms, making it suitable for use in personal care products and pharmaceuticals. The compound has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. Additionally, it has been studied for its potential antioxidant properties, which may contribute to skin protection in cosmetic formulations .
The synthesis of phenyl 4-hydroxybenzoate typically involves the following methods:
Phenyl 4-hydroxybenzoate finds widespread applications in various industries:
These applications leverage its ability to inhibit microbial growth while maintaining product integrity .
Phenyl 4-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Methyl paraben | Similar ester group | More commonly used; lower molecular weight |
Ethyl paraben | Similar ester group | Slightly longer alkyl chain |
Propyl paraben | Similar ester group | Often used in food products |
Phenyl salicylate | Identical formula | Different functional group (salicylic acid) |
Phenyl 4-hydroxybenzoate stands out due to its specific application as a cosmetic preservative while exhibiting effective antimicrobial activity similar to that of other parabens but with unique structural characteristics that influence its performance in formulations .
Irritant